molecular formula C20H23N3O5S B2443427 N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797775-06-5

N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

カタログ番号: B2443427
CAS番号: 797775-06-5
分子量: 417.48
InChIキー: MFTWNAKNBAMNFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[4-[2-acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(24)23-18(15-7-10-19(27-2)20(11-15)28-3)12-17(21-23)14-5-8-16(9-6-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTWNAKNBAMNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A pyrazole ring, which is known for its biological activity.
  • An acetyl group that may influence the compound's solubility and reactivity.
  • A methanesulfonamide moiety that could enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that similar pyrazole carboxamides demonstrate notable antifungal activity against various pathogens. For example, compounds with structural similarities to N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been evaluated for their efficacy against several fungi, with IC50 values indicating potent antifungal effects (Umesha et al., 2009) .

CompoundTarget OrganismIC50 (µg/mL)
3-(2-Hydroxy-4-isopropoxyphenyl)-4-phenyl-1H-pyrazoleCytospora sp.26.96
4-(4-Fluorophenyl)-3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazoleC. gloeosporioides11.91

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been explored. In vitro studies suggest that compounds related to N-{4-[1-acetyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest (Mammino & Bilonda, 2014) .

Anti-inflammatory Effects

Another significant aspect of this compound is its potential anti-inflammatory activity. The methanesulfonamide group may contribute to the inhibition of pro-inflammatory pathways. Docking studies have suggested that similar compounds interact with prostaglandin reductase (PTGR2), which plays a crucial role in inflammatory responses (MDPI, 2019) .

Case Studies and Experimental Findings

  • Study on Antifungal Activity : A series of synthesized pyrazole derivatives were tested against five phytopathogenic fungi. The results demonstrated that certain derivatives exhibited broad-spectrum antifungal activity with varying degrees of potency.
  • Anticancer Activity Analysis : In a controlled study, several pyrazole analogs were tested against human cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and colon cancer cells.
  • Inflammatory Response Modulation : In vivo experiments showed that administration of certain pyrazole compounds led to reduced inflammation markers in animal models of arthritis.

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones to form the pyrazole ring, followed by sulfonylation and functionalization of aromatic substituents . Challenges include:

  • Regioselectivity control during pyrazole ring formation.
  • Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions.
  • Purification using column chromatography or recrystallization to isolate the final product.
    Advanced techniques like microwave-assisted synthesis (reducing reaction time) and flow chemistry (improving scalability) are recommended for higher yields .

Basic: Which analytical techniques are critical for structural characterization?

Answer:
Essential methods include:

Technique Application Evidence
NMR Confirm connectivity of pyrazole, sulfonamide, and aromatic groups.
HPLC Assess purity (>95% required for biological assays).
FT-IR Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹).
X-ray crystallography Resolve stereochemistry and hydrogen-bonding networks (if crystals are obtainable).

Advanced: How can computational methods resolve contradictions in reported bioactivity data?

Answer:
Discrepancies in biological activity (e.g., varying IC₅₀ values across studies) may arise from differences in substituent effects or assay conditions. Methodological approaches include:

  • QSAR modeling : Correlate structural features (e.g., methoxy group position) with activity trends .
  • Molecular docking : Predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases .
  • Free-energy perturbation (FEP) : Quantify the impact of minor structural changes on binding affinity .
    Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced: What strategies optimize in vivo efficacy while minimizing toxicity?

Answer:

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma half-life to identify unstable motifs .
  • Prodrug design : Mask polar groups (e.g., sulfonamide) to enhance bioavailability .
  • Toxicity screening : Use zebrafish models for rapid assessment of hepatotoxicity and cardiotoxicity .
  • Dose optimization : Conduct allometric scaling from rodent to human equivalents based on body surface area .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
  • pH adjustment : Exploit the sulfonamide’s pKa (~10) to ionize the group in mildly acidic buffers .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Basic: What are the compound’s hypothesized biological targets?

Answer:
Based on structural analogs:

Target Rationale Evidence
COX-2 Sulfonamide group mimics celecoxib’s pharmacophore.
EGFR kinase Pyrazole core aligns with ATP-binding pocket residues.
PARP-1 Dimethoxyphenyl moiety may intercalate with DNA repair enzymes.
Confirm target engagement using competitive ELISA or radioactive ligand displacement assays .

Advanced: How to design derivatives to overcome drug resistance?

Answer:

  • Introduce steric bulk : Add substituents (e.g., methyl, chlorine) to hinder efflux pumps like P-gp .
  • Hybrid molecules : Conjugate with known chemosensitizers (e.g., verapamil analogs) .
  • Epigenetic modulation : Incorporate histone deacetylase (HDAC)-binding motifs to reverse resistance pathways .
    Evaluate derivatives in multidrug-resistant cell lines (e.g., MCF-7/ADR) with synergy studies (Chou-Talalay method) .

Basic: What safety precautions are required during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential dust formation .
  • Waste disposal : Collect organic waste in halogen-approved containers (sulfonamide group) .
  • Stability : Store at -20°C under argon to prevent oxidation of the dihydropyrazole ring .

Advanced: How to validate target specificity in complex biological matrices?

Answer:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated probe to pull down interacting proteins .
  • CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare activity .
  • Thermal shift assay (TSA) : Monitor protein melting temperature shifts upon compound binding .

Advanced: What statistical methods resolve data variability in dose-response studies?

Answer:

  • Bootstrap resampling : Estimate confidence intervals for IC₅₀ values from triplicate assays .
  • ANOVA with Tukey’s post-hoc test : Compare mean activity across derivative libraries .
  • Hill slope analysis : Identify cooperative binding effects in enzyme inhibition assays .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。